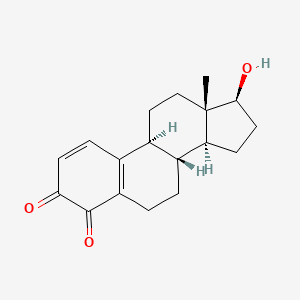

Estradiol-3,4-quinone

Description

Structure

3D Structure

Properties

CAS No. |

144082-88-2 |

|---|---|

Molecular Formula |

C18H22O3 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4-dione |

InChI |

InChI=1S/C18H22O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,20H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 |

InChI Key |

XVPUMLOTNZVTSL-ZHIYBZGJSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=O)C4=O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=O)C4=O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=O)C4=O |

Synonyms |

E2-3,4-Q estradiol-3,4-quinone |

Origin of Product |

United States |

Biochemical Pathways of Estradiol 3,4 Quinone Formation and Metabolism

Enzymatic Formation from Parent Estrogens and Catechol Estrogens

The journey to Estradiol-3,4-quinone begins with the metabolic transformation of parent estrogens, primarily estradiol (B170435) (E2) and estrone (B1671321) (E1). These hormones undergo a series of enzymatic reactions, converting them into intermediary compounds that ultimately lead to the formation of this reactive quinone.

Role of Cytochrome P450 Enzymes in Hydroxylation

A critical initial step in the formation of this compound is the hydroxylation of parent estrogens, a reaction catalyzed by a superfamily of enzymes known as Cytochrome P450 (CYP). psu.edunih.gov These enzymes are responsible for the metabolism of a wide array of endogenous and exogenous compounds. In the context of estrogen metabolism, specific CYP enzymes play a pivotal role in adding a hydroxyl group to the estrogen molecule, creating catechol estrogens. bslonline.orgbslonline.org

The enzyme Cytochrome P450 1B1 (CYP1B1) is of particular importance in the formation of this compound. nih.govmdpi.com CYP1B1 specifically catalyzes the 4-hydroxylation of estradiol (E2), meaning it adds a hydroxyl group at the C-4 position of the steroid's aromatic A-ring. psu.edunih.govoup.com This reaction yields the crucial precursor, 4-hydroxyestradiol (B23129) (4-OHE2). bslonline.orgaacrjournals.org Research has shown that CYP1B1 is a highly efficient catalyst for this specific reaction and is expressed in various tissues, including the breast, uterus, and ovaries. psu.edubslonline.org The expression of CYP1B1 in these estrogen-target tissues suggests a localized production of 4-OHE2. psu.eduoup.com

| Enzyme Family | Specific Enzyme | Substrate | Primary Product | Metabolic Pathway |

| Cytochrome P450 | CYP1B1 | Estradiol (E2) | 4-Hydroxyestradiol (4-OHE2) | 4-Hydroxylation |

| Cytochrome P450 | CYP1A1/CYP1A2 | Estradiol (E2) | 2-Hydroxyestradiol (B1664083) (2-OHE2) | 2-Hydroxylation |

Peroxidase-Catalyzed Oxidation of 4-Hydroxyestradiol

Once formed, 4-hydroxyestradiol (4-OHE2) can be further oxidized to this compound. researchgate.netnih.gov This oxidation can be catalyzed by various peroxidases, such as horseradish peroxidase and lactoperoxidase. oup.comnih.gov These enzymes, in the presence of hydrogen peroxide, facilitate the removal of electrons from 4-OHE2, leading to the formation of the highly reactive this compound. oup.com This enzymatic conversion is a critical activation step, transforming the catechol estrogen into a potent electrophile.

Formation from 4-Hydroxyestrone (B23518)

This compound can also be formed from another catechol estrogen, 4-hydroxyestrone (4-OHE1). oup.com Estrone (E1) and estradiol (E2) are interconvertible through the action of the enzyme 17β-hydroxysteroid dehydrogenase. oup.com Consequently, 4-OHE1, which is formed from the 4-hydroxylation of estrone by CYP1B1, can be converted to 4-OHE2 and subsequently oxidized to this compound. rupahealth.com Alternatively, 4-OHE1 can be directly oxidized to estrone-3,4-quinone, which can then be reduced at the 17-position to yield this compound.

Intermediary Metabolites Preceding this compound

The formation of this compound is not a direct conversion from the parent estrogen but involves key intermediary metabolites.

4-Hydroxyestradiol (4-OHE2) as a Precursor

As highlighted in the enzymatic pathways, 4-hydroxyestradiol (4-OHE2) is the direct and crucial precursor to this compound. bslonline.orgrupahealth.com The generation of 4-OHE2 through the action of CYP1B1 is the rate-limiting step in this specific metabolic activation pathway. aacrjournals.org The chemical structure of 4-OHE2, with its catechol arrangement of hydroxyl groups on the aromatic ring, makes it susceptible to oxidation, leading to the formation of the corresponding quinone. nih.gov The level of 4-OHE2 in tissues is a critical determinant of the amount of this compound that can be formed. bslonline.org

| Precursor Metabolite | Forming Enzyme | Subsequent Metabolite | Catalyzing Enzyme(s) |

| Estradiol (E2) | CYP1B1 | 4-Hydroxyestradiol (4-OHE2) | Peroxidases, Cytochrome P450 |

| Estrone (E1) | CYP1B1 | 4-Hydroxyestrone (4-OHE1) | Peroxidases, Cytochrome P450 |

Semiquinone Intermediates

The oxidation of 4-hydroxyestradiol to this compound is not a single-step process. It proceeds through the formation of an even more reactive and short-lived intermediate: the estradiol-3,4-semiquinone. bslonline.orgpnas.org This radical species is generated through a one-electron oxidation of the catechol estrogen. bslonline.org

A critical and dangerous feature of the semiquinone/quinone system is its ability to undergo redox cycling. bslonline.orgbslonline.org The quinone can be reduced back to a semiquinone by enzymes like CYP reductase, which then can be re-oxidized to the quinone by molecular oxygen. bslonline.orgbslonline.org This futile cycle generates reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide, as byproducts. bslonline.orgbslonline.org This production of ROS contributes to a state of oxidative stress, which can independently cause damage to DNA, proteins, and lipids, further amplifying the carcinogenic potential of this metabolic pathway. nih.govbslonline.org The continuous redox cycling means that even small amounts of the parent catechol estrogen can trigger significant cellular damage. bslonline.orgbslonline.org

Unbalanced Estrogen Metabolism and Elevated this compound Levels

Under normal physiological conditions, the metabolic pathways of estrogen are tightly regulated, maintaining a balance between the formation of reactive metabolites and their detoxification. nih.gov However, when this equilibrium is disturbed, it can lead to an overproduction of this compound, a state referred to as unbalanced estrogen metabolism. nih.govrarediseasesjournal.com This imbalance is a critical factor in the initiation of several types of cancer. nih.govrarediseasesjournal.com

Several factors can contribute to this metabolic disruption, including genetic predispositions, environmental exposures, and lifestyle factors. nih.gov The consequence of this imbalance is an increased formation of depurinating DNA adducts, which are considered biomarkers for cancer risk. rarediseasesjournal.comnih.gov Elevated levels of these adducts have been observed in individuals with breast, ovarian, and prostate cancer. rarediseasesjournal.com

Implications of Aberrant Enzyme Expression (e.g., CYP1B1, COMT)

The expression and activity of key enzymes in the estrogen metabolism pathway are crucial determinants of an individual's risk for developing estrogen-related cancers. Aberrant expression or the presence of genetic polymorphisms in these enzymes can significantly shift the metabolic balance towards the formation of this compound.

CYP1B1: This enzyme is primarily responsible for the 4-hydroxylation of estradiol, the initial and rate-limiting step in the formation of this compound. nih.govspandidos-publications.com Overexpression of CYP1B1, which has been observed in various tumors, leads to higher levels of 4-hydroxyestradiol and, consequently, an increased production of the carcinogenic quinone. rarediseasesjournal.comjcancer.orgoncotarget.com Genetic polymorphisms in the CYP1B1 gene can also influence its activity, with some variants leading to increased enzyme function and a greater predisposition to cancer. mdpi.com For instance, the Val432Leu polymorphism has been associated with increased 4-hydroxylase activity. mdpi.com

COMT: Catechol-O-methyltransferase (COMT) is a key detoxification enzyme that inactivates catechol estrogens, including 4-hydroxyestradiol, by methylating them. pnas.orgoup.com This process prevents their further oxidation to quinones. Polymorphic variations in the COMT gene can result in reduced enzyme activity. rarediseasesjournal.com Individuals with low-activity COMT variants are less efficient at detoxifying catechol estrogens, leading to their accumulation and subsequent conversion to the highly reactive this compound. rarediseasesjournal.comnih.gov Studies have shown that women with a combination of high-activity CYP1B1 and low-activity COMT genotypes have a significantly higher risk of developing certain cancers. rarediseasesjournal.com

The interplay between these activating and deactivating enzymes is a critical determinant of the ultimate metabolic fate of estrogens. An imbalance favoring CYP1B1 activity over COMT activity creates a scenario where the production of the carcinogenic this compound is favored, thereby increasing the risk of DNA damage and cancer initiation.

Research Findings on this compound

| Finding | Research Focus | Organism/System | Key Outcome | Citation |

| Formation of Depurinating Adducts | In vitro reaction of E2-3,4-Q with DNA | Calf Thymus DNA | E2-3,4-Q forms predominantly depurinating adducts with adenine (B156593) and guanine (B1146940). | rarediseasesjournal.comoup.com |

| Carcinogenicity of Precursors | Carcinogenicity studies of catechol estrogens | Syrian Golden Hamsters | 4-Hydroxyestradiol is carcinogenic, while 2-hydroxyestradiol is not. | pnas.orgacs.org |

| Enzyme-Catalyzed Formation | Oxidation of 4-OHE2 by various enzymes | In vitro enzyme assays | Peroxidases and cytochrome P450 can catalyze the formation of this compound. | bslonline.orgpnas.org |

| Redox Cycling and ROS Production | Metabolism of catechol estrogens | In vitro cellular models | Redox cycling between semiquinones and quinones generates reactive oxygen species. | bslonline.orgbslonline.org |

| Association with Cancer Risk | Measurement of estrogen-DNA adducts in humans | Human subjects | High levels of depurinating estrogen-DNA adducts are found in women with breast and ovarian cancer. | rarediseasesjournal.com |

| Impact of Enzyme Polymorphisms | Genotyping of CYP1B1 and COMT in cancer patients | Human subjects | Combination of high-activity CYP1B1 and low-activity COMT alleles is associated with increased ovarian cancer risk. | rarediseasesjournal.com |

Molecular and Cellular Mechanisms of Estradiol 3,4 Quinone Activity

Deoxyribonucleic Acid (DNA) Adduct Formation

Estradiol-3,4-quinone, a reactive metabolite of 17β-estradiol (E2), is a potent electrophile that readily interacts with the nucleophilic sites in DNA. mdpi.com This interaction leads to the formation of covalent bonds, resulting in DNA adducts. The formation of these adducts is considered a key initiating event in the development of various cancers, including those of the breast and prostate. nih.govspandidos-publications.com The primary mechanism involves the Michael addition of the quinone to the purine (B94841) bases of DNA. aacrjournals.org

Formation of Depurinating DNA Adducts

The reaction between E2-3,4-Q and DNA predominantly yields depurinating adducts. mdpi.comoup.com These adducts are characterized by the cleavage of the glycosidic bond that links the purine base to the deoxyribose sugar, leading to the loss of the adducted base from the DNA backbone and the creation of an apurinic site. pnas.orgrarediseasesjournal.com These apurinic sites, if not accurately repaired, can lead to mutations during DNA replication. mdpi.compnas.org More than 99% of the adducts formed by the reaction of E2-3,4-Q with DNA are of the depurinating type. oup.com

A major depurinating adduct formed is the 4-hydroxyestradiol-1-N7-guanine adduct (4-OHE2-1-N7Gua). pnas.org This adduct results from the covalent bonding of the C-1 position of the estradiol (B170435) moiety to the N-7 position of guanine (B1146940). mdpi.comnih.gov The formation of the N7-guanine adduct destabilizes the glycosidic bond, facilitating its cleavage from the DNA strand. pnas.org The reaction of E2-3,4-Q with deoxyguanosine initially forms a labile adduct, 4-OHE2-1-N7dG, which then undergoes spontaneous depurination to yield 4-OHE2-1-N7Gua. nih.gov

Another significant depurinating adduct is the 4-hydroxyestradiol-1-N3-adenine adduct (4-OHE2-1-N3Ade). oup.com This adduct is formed through a similar 1,4-Michael addition reaction, where the C-1 position of the estradiol quinone attacks the N-3 position of adenine (B156593). oup.com The formation of N3-adenine adducts also leads to the rapid loss of the modified base from the DNA. nih.gov

N7-Guanine Adducts (e.g., 4-OHE2-1-N7Gua)

Comparison of Depurinating vs. Stable DNA Adducts

The reactions of catechol estrogen quinones with DNA can produce both depurinating and stable adducts. rarediseasesjournal.com this compound (E2-3,4-Q) overwhelmingly forms depurinating adducts, with stable adducts constituting a very small fraction (less than 1%) of the total adducts formed. mdpi.comoup.com In contrast, estradiol-2,3-quinone (E2-2,3-Q), another metabolite of estradiol, tends to form more stable adducts by reacting with the exocyclic amino groups of guanine and adenine, which retain the deoxyribose moiety. aacrjournals.orgpnas.org The level of depurinating adducts formed from E2-3,4-Q is two to three orders of magnitude higher than that of stable adducts. pnas.org This difference in reactivity and adduct profile is believed to underlie the higher carcinogenic potential of 4-hydroxyestrogens compared to 2-hydroxyestrogens. spandidos-publications.compnas.org

| Quinone Metabolite | Primary Adduct Type | Site of Reaction on DNA Base | Adduct Stability | Relative Quantity |

|---|---|---|---|---|

| This compound (E2-3,4-Q) | Depurinating | N7 of Guanine, N3 of Adenine | Unstable, leads to apurinic sites | >99% of total adducts |

| Estradiol-2,3-quinone (E2-2,3-Q) | Stable | Exocyclic amino groups of Guanine and Adenine | Remain in DNA unless repaired | Forms significantly fewer depurinating adducts than E2-3,4-Q |

Kinetics of Adduct Formation and Depurination

The formation of adducts from E2-3,4-Q and their subsequent depurination occur at different rates. The N3-adenine adducts are lost from DNA almost instantaneously upon formation. nih.gov In contrast, the N7-guanine adduct (4-OHE2-1-N7Gua) depurinates more slowly, with a reported half-life of approximately 3 hours at 37°C. researchgate.netnih.gov The reaction of E2-3,4-Q with double-stranded DNA to form both N7-guanine and N3-adenine adducts is largely complete within 10 hours at 37°C. nih.gov Kinetic analyses of CYP1B1-mediated E2 oxidation have shown that the formation of the 4-OHE2-N7-Gua adduct occurs with a Km of 4.6 ± 0.7 μmol/L and a kcat of 45 ± 1.6/h, while the 4-OHE2-N3-Ade adduct is formed with a Km of 4.6 ± 1.0 μmol/L and a kcat of 30 ± 1.5/h. aacrjournals.org

| Adduct | Depurination Rate | Enzyme Kinetics (CYP1B1-mediated) |

|---|---|---|

| 4-OHE2-1-N3Ade | Rapid/Instantaneous | Km: 4.6 ± 1.0 μmol/L, kcat: 30 ± 1.5/h |

| 4-OHE2-1-N7Gua | Half-life of ~3 hours at 37°C | Km: 4.6 ± 0.7 μmol/L, kcat: 45 ± 1.6/h |

Stereochemistry of Adducts

The reaction of this compound with guanine results in the formation of two rotational conformers (diastereomers) of the 4-OHE2-1-N7Gua adduct, designated as α and β. pnas.orgacs.org In the α conformer, the guanine moiety is primarily situated below the plane of the estrogen, while in the β conformer, it is located mostly above the estrogen plane. acs.org The specific stereochemistry of these adducts can influence their biological activity and subsequent repair. The structures of these adducts have been elucidated using techniques such as fast atom bombardment tandem mass spectrometry. acs.org

Consequences of DNA Adduct Formation

This compound is an electrophilic compound that readily reacts with DNA to form covalent adducts, primarily with purine bases. nih.govnih.gov These adducts are often unstable and can lead to significant downstream consequences for genomic integrity.

The primary DNA adducts formed by the reaction of this compound with DNA are depurinating adducts. nih.govrarediseasesjournal.com These are formed at the N-3 position of adenine and the N-7 position of guanine. rarediseasesjournal.com Specifically, the main adducts identified are 4-OHE2-1-N3Ade and 4-OHE2-1-N7Gua. spandidos-publications.com These adducts are unstable and are rapidly lost from the DNA backbone through the cleavage of the glycosidic bond, leaving behind an apurinic (AP) site. spandidos-publications.compnas.org This process of depurination is a critical step in the mutagenic pathway initiated by this compound. nih.gov The N3Ade adducts are lost almost instantaneously, while the N7Gua adducts have a longer half-life of approximately three hours. oup.comresearchgate.net The formation of these apurinic sites can overwhelm the cellular DNA repair machinery. rarediseasesjournal.com For instance, treatment of mouse skin with E2-3,4-quinone resulted in a 145-fold increase in apurinic sites compared to spontaneous levels. rarediseasesjournal.com

The generation of apurinic sites by this compound is a major source of mutagenesis. nih.govrarediseasesjournal.com If these apurinic sites are not faithfully repaired, they can lead to the insertion of an incorrect base during DNA replication, resulting in point mutations. nih.gov Studies in SENCAR mice have shown that treatment with E2-3,4-Q induces a significant number of A to G mutations in the H-ras gene within hours to days of exposure. spandidos-publications.comcapes.gov.br This rapid appearance of mutations suggests they arise from the error-prone repair of apurinic sites generated by the depurinating estrogen-DNA adducts. spandidos-publications.com The reactive quinone derived from 4-hydroxyestradiol (B23129) (4-OHE2), the precursor to E2-3,4-Q, has also been shown to induce microsatellite instability. nih.gov This genomic instability, characterized by alterations in DNA sequences, is a hallmark of carcinogenesis. oup.com

The mutations arising from this compound-induced apurinic sites are a direct consequence of error-prone DNA repair pathways. nih.govcapes.gov.br When the cellular capacity for accurate DNA repair, such as base excision repair (BER), is overwhelmed by a high number of apurinic sites, more error-prone mechanisms take over. rarediseasesjournal.com Research suggests that the A to G mutations observed in the H-ras gene of mice treated with E2-3,4-Q are a result of misrepair at adenine-specific depurination sites. capes.gov.br The slow rate of depurination of the guanine adducts may allow for more accurate repair, thus generating fewer G-specific mutations. capes.gov.br The N3Ade adducts, which depurinate rapidly, are thought to generate mutations through an error-prone repair process. oup.com

Induction of Mutagenesis and Genomic Instability

Role in Oxidative Stress and Reactive Oxygen Species (ROS) Generation

In addition to its direct genotoxic effects, this compound contributes to a state of oxidative stress within the cell by promoting the generation of reactive oxygen species (ROS). dovepress.comspandidos-publications.com

This compound participates in a redox cycle with its precursor, 4-hydroxyestradiol (4-OHE2), a catechol estrogen. dovepress.combslonline.org This cycle involves the reduction of the quinone back to a semiquinone and then to the catechol estrogen, a process that can be catalyzed by enzymes like cytochrome P450 reductase. dovepress.combslonline.org The catechol estrogen can then be re-oxidized to the semiquinone and quinone, perpetuating the cycle. bslonline.org This redox cycling is a significant source of ROS. dovepress.com Studies have shown that catechol estrogens, including 4-OHE2, can redox cycle in breast epithelial cells, a process that is dependent on NADPH as a reducing agent and is mediated by flavin-containing oxidoreductases. nih.govoup.com

The redox cycling of catechol estrogens and their quinone metabolites leads to the production of superoxide (B77818) radicals (O2•−). dovepress.compnas.org This occurs when the semiquinone intermediate transfers an electron to molecular oxygen. nih.gov Superoxide radicals can then be converted to other reactive oxygen species, such as hydrogen peroxide (H2O2) and hydroxyl radicals (•OH), particularly in the presence of transition metals. nih.govoup.com The generation of these ROS has been demonstrated in breast epithelial cell lysates and in intact cells exposed to catechol estrogen metabolites. nih.govoup.com This overproduction of ROS can lead to oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydroxy-2'-deoxyguanosine (8-oxo-dG), and can also damage lipids and proteins, further contributing to cellular dysfunction and genomic instability. dovepress.combslonline.orgmdpi.com

Interactive Data Table

Below is an interactive table summarizing the key molecular interactions and cellular outcomes associated with this compound activity.

| Mechanism | Interacting Molecule | Product/Outcome | Cellular Consequence |

| DNA Adduct Formation | DNA (Adenine, Guanine) | 4-OHE2-1-N3Ade, 4-OHE2-1-N7Gua adducts | Formation of unstable DNA adducts |

| Depurination | DNA Adducts | Apurinic (AP) sites | Generation of gaps in the DNA backbone |

| Error-Prone Repair | Apurinic Sites | Point mutations (e.g., A to G) | Mutagenesis and Genomic Instability |

| Redox Cycling | 4-Hydroxyestradiol | Semiquinone radicals | Perpetuation of reactive species |

| ROS Generation | Molecular Oxygen (O2) | Superoxide radicals (O2•−), H2O2, •OH | Oxidative stress and damage to DNA, proteins, and lipids |

Interactions with Other Biological Macromolecules

Covalent Binding to Proteins and Enzymes

This compound is an electrophilic molecule that can covalently bind to nucleophilic sites on cellular macromolecules, including proteins and enzymes. pnas.orgacs.org This binding can lead to the formation of protein adducts, which may serve as biomarkers for exposure to this reactive metabolite. aacrjournals.orgplos.orgnih.gov Studies have shown that E2-3,4-Q can form adducts with serum albumin and hemoglobin. plos.orgnih.govsci-hub.se The formation of these adducts has been observed both in vitro and in human subjects, with levels of E2-3,4-Q-protein adducts being higher in breast cancer patients compared to healthy controls. nih.govsci-hub.se This suggests that the formation of protein adducts is a significant consequence of the metabolic activation of estradiol to its quinone form. aacrjournals.org

The covalent modification of proteins by E2-3,4-Q can alter their structure and function. dtic.mil This interaction is not limited to circulating proteins; intracellular enzymes are also potential targets. nih.gov

Potential Inactivation of Detoxification Enzymes (e.g., GST P1-1)

A critical consequence of the covalent binding of estrogen quinones is the potential inactivation of detoxification enzymes. Glutathione (B108866) S-transferases (GSTs), particularly the Pi class enzyme GSTP1, play a crucial role in protecting cells from electrophilic compounds by catalyzing their conjugation with glutathione. nih.govgeneticsmr.org This process neutralizes the reactive intermediates of estrogen metabolism, preventing them from damaging cellular components like DNA. aacrjournals.orgiiarjournals.org

However, estrogen quinones, including those derived from equine estrogens like 4-hydroxyequilenin, have been shown to be potent irreversible inhibitors of GST activity. acs.org The mechanism of inhibition likely involves the oxidation of the catechol estrogen to an o-quinone, which then covalently modifies critical amino acid residues on the GST enzyme. acs.org The inactivation of GSTP1 by estrogen quinones could lead to an accumulation of these reactive metabolites, thereby increasing the risk of DNA damage. aacrjournals.org While direct evidence for the inactivation of GSTP1 specifically by this compound is still being investigated, the known reactivity of estrogen quinones towards proteins and the inhibitory effect on GSTs by similar compounds suggest this is a plausible mechanism. nih.govacs.orgbmbreports.org

| Target Macromolecule | Type of Interaction | Consequence | Reference |

| Cellular Proteins (e.g., Serum Albumin, Hemoglobin) | Covalent Adduct Formation | Altered protein structure/function, potential biomarker | aacrjournals.orgplos.orgnih.gov |

| Glutathione S-Transferase P1-1 (GST P1-1) | Potential Covalent Modification and Inactivation | Reduced detoxification of electrophilic quinones | nih.govaacrjournals.orgacs.org |

| Thioredoxin Reductase | Covalent Complex Formation, Irreversible Inhibition | Disruption of antioxidant defense and p53 tumor suppressor function | dtic.mil |

Modulation of Cellular Signaling Pathways

The activity of this compound and its precursor, 4-hydroxyestradiol, extends beyond direct macromolecular damage to the modulation of cellular signaling pathways. The generation of ROS during the redox cycling of catechol estrogens can activate stress-response cascades. bslonline.orgacs.orgresearchgate.net

Research has shown that 4-OHE2 treatment can transiently activate redox-sensitive signaling molecules, including extracellular signal-regulated protein kinases (ERK) and nuclear factor-κB (NF-κB) in human mammary epithelial cells. bslonline.org The activation of the IκB kinase (IKK)-NF-κB signaling pathway can be further stimulated by the overproduction of ROS during the redox cycling of 4-OHE2. bslonline.org Additionally, the phosphoinositide 3-kinase (PI3K)-Akt pathway has also been identified as being activated by 4-OHE2, which may contribute to neoplastic transformation. bslonline.org These signaling pathways are known to play roles in regulating cell proliferation and apoptosis, and their modulation by estrogen metabolites could contribute to the development of cancer. acs.orgresearchgate.net

Enzymatic and Biochemical Regulation of Estradiol 3,4 Quinone Detoxification

Genetic Polymorphisms Affecting Regulatory Enzymes

CYP1B1 Polymorphisms and Enhanced Formation

Cytochrome P450 1B1 (CYP1B1) is a phase I metabolizing enzyme that plays a pivotal role in the metabolic activation of estrogens. mdpi.comaacrjournals.org Specifically, CYP1B1 catalyzes the 4-hydroxylation of estradiol (B170435) to form 4-hydroxyestradiol (B23129) (4-OHE2), the direct precursor of E2-3,4-Q. aacrjournals.orgpsu.edu The expression of CYP1B1 is particularly high in hormone-target tissues such as the breast, uterus, and prostate. aacrjournals.orgbrieflands.com Genetic polymorphisms in the CYP1B1 gene can alter the enzyme's catalytic activity, leading to inter-individual differences in the rate of 4-OHE2 formation and, consequently, the potential for E2-3,4-Q-induced DNA damage. nih.govspandidos-publications.com

Several non-synonymous polymorphisms in the CYP1B1 gene have been identified, with some of the most studied being Arg48Gly, Ala119Ser, Val432Leu, and Asn453Ser. spandidos-publications.com Research has shown that these polymorphisms can lead to altered enzymatic activity, though the findings are not always consistent across studies. For instance, in vitro studies have demonstrated that the Ala119Ser and Asn453Ser variants of CYP1B1 can exhibit a 2- to 4-fold higher 4-hydroxylase activity towards estradiol compared to the wild-type enzyme. psu.eduspandidos-publications.com The Val432Leu variant has also been reported to increase the catalytic ability of CYP1B1, resulting in elevated formation of 4-OHE2. spandidos-publications.com

However, other studies have presented conflicting results. For example, one study found that the Val432 to Leu substitution increased the Km (the substrate concentration at which the reaction rate is half of Vmax) for estradiol hydroxylation, suggesting a lower affinity for the substrate, which might not necessarily lead to increased metabolite formation in vivo. nih.gov The Asn453Ser polymorphism has been associated with decreased cellular levels of the CYP1B1 protein due to increased degradation, which could lead to reduced, rather than enhanced, formation of 4-OHE2. spandidos-publications.comresearchgate.net These discrepancies highlight the complexity of predicting the in vivo consequences of these polymorphisms, which may be influenced by other genetic and environmental factors.

Table 1: Influence of Common CYP1B1 Polymorphisms on 4-Hydroxyestradiol (4-OHE2) Formation

| Polymorphism | Amino Acid Change | Reported Effect on 4-OHE2 Formation | Reference(s) |

|---|---|---|---|

| Arg48Gly | Arginine to Glycine (B1666218) | Little influence on Vmax and Km. nih.gov | nih.gov |

| Ala119Ser | Alanine to Serine | 2- to 4-fold higher 4-hydroxylase activity. psu.edubrieflands.comspandidos-publications.com | psu.edubrieflands.comspandidos-publications.com |

| Val432Leu | Valine to Leucine | Increased catalytic ability and elevation in 4-OHE2 formation. spandidos-publications.com Some studies report increased Km, suggesting lower substrate affinity. nih.gov | nih.govspandidos-publications.com |

| Asn453Ser | Asparagine to Serine | 2- to 4-fold higher 4-hydroxylase activity. spandidos-publications.com Associated with decreased cellular protein levels. researchgate.net | spandidos-publications.comresearchgate.net |

COMT Polymorphisms and Reduced Detoxification

Catechol-O-methyltransferase (COMT) is a crucial phase II detoxification enzyme that inactivates catechol estrogens, including 4-OHE2, by catalyzing their methylation. aacrjournals.orgjtgga.org This process converts the reactive catechols into biologically inactive methoxyestrogens, thereby preventing their oxidation to harmful quinones like E2-3,4-Q. aacrjournals.org A common and functionally significant single nucleotide polymorphism (SNP) in the COMT gene is a G-to-A transition at codon 158, which results in a valine (Val) to methionine (Met) substitution (Val158Met). aacrjournals.orgresearchgate.net

The 'Val' allele encodes a high-activity form of the COMT enzyme, while the 'Met' allele produces a thermolabile enzyme with a several-fold decrease in activity. researchgate.netnih.gov Individuals who are homozygous for the Met allele (Met/Met) have the lowest COMT activity, while heterozygotes (Val/Met) have intermediate activity, and Val/Val homozygotes have the highest activity. aacrjournals.org

Reduced COMT activity due to the Val158Met polymorphism can lead to an accumulation of catechol estrogens, including 4-OHE2. researchgate.net This accumulation increases the substrate pool available for oxidation to E2-3,4-Q, thereby heightening the risk of DNA damage. researchgate.net Several epidemiological studies have investigated the association between the low-activity COMT genotype and the risk of hormone-dependent cancers, with some studies suggesting an increased risk, although the findings can be inconsistent, likely due to interactions with other genetic and environmental factors. nih.gov

Table 2: COMT Val158Met Polymorphism and its Effect on Catechol Estrogen Detoxification

| Genotype | COMT Enzyme Activity | Implication for Estradiol-3,4-quinone Levels | Reference(s) |

|---|---|---|---|

| Val/Val | High | Efficient detoxification of 4-OHE2, lower potential for E2-3,4-Q formation. | aacrjournals.org |

| Val/Met | Intermediate | Moderate detoxification of 4-OHE2. | aacrjournals.org |

| Met/Met | Low | Reduced detoxification of 4-OHE2, leading to potential accumulation and increased formation of E2-3,4-Q. | aacrjournals.orgresearchgate.net |

NQO1 and GST Polymorphisms

Beyond the initial formation and methylation of its precursor, the direct detoxification of this compound is carried out by other phase II enzymes, notably NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione (B108866) S-transferases (GSTs). Polymorphisms in the genes encoding these enzymes can significantly impair this crucial line of defense.

NQO1 Polymorphisms

NQO1 is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones to their less reactive hydroquinone (B1673460) forms. nih.govisciii.es This reduction is a critical detoxification step, as it prevents the quinone from participating in redox cycling and forming DNA adducts. nih.gov A well-characterized polymorphism in the NQO1 gene is a C-to-T substitution at nucleotide 609 (C609T), known as NQO1*2. nih.govaacrjournals.org This change results in a proline to serine amino acid substitution at position 187. oup.com

The NQO12 protein is highly unstable and prone to rapid degradation, leading to a significant reduction or complete loss of NQO1 enzymatic activity in individuals homozygous for the T allele (T/T). isciii.esnih.gov Heterozygous individuals (C/T) exhibit intermediate enzyme activity. oup.com Consequently, individuals with the NQO12 polymorphism have a diminished capacity to detoxify E2-3,4-Q. nih.gov Studies in cells transfected with the mutant NQO1 have shown a decreased ability to reduce E2-3,4-Q, leading to lower levels of free and methylated catechols and a corresponding 2.5-fold increase in depurinating DNA adducts. nih.gov

Table 3: NQO1 C609T Polymorphism and its Impact on this compound Detoxification

| Genotype | NQO1 Enzyme Activity | Consequence for this compound Detoxification | Reference(s) |

|---|---|---|---|

| C/C | High (Wild-type) | Efficient reduction of E2-3,4-Q to its hydroquinone. | oup.com |

| C/T | Intermediate | Reduced capacity for E2-3,4-Q detoxification. | oup.com |

| T/T | Very Low/Absent | Severely compromised detoxification of E2-3,4-Q, leading to increased potential for DNA damage. | nih.govnih.gov |

GST Polymorphisms

Glutathione S-transferases are a superfamily of enzymes that detoxify a wide range of electrophilic compounds, including estrogen quinones, by catalyzing their conjugation with glutathione (GSH). dnalife.academyoup.com This conjugation renders the quinones more water-soluble and facilitates their excretion from the body. oup.com Several classes of GSTs are polymorphic, with some of the most relevant to estrogen metabolism being GSTM1, GSTT1, and GSTP1. mdpi.comoup.com

The GSTM1 and GSTT1 genes exhibit null polymorphisms, where a homozygous deletion of the gene (GSTM1null or GSTT1null) results in a complete absence of the respective enzyme activity. mdpi.comdnalife.academydnalife.academy The lack of these enzymes compromises the detoxification of catechol estrogen quinones, potentially leading to their accumulation and increased DNA adduct formation. mdpi.com

The GSTP1 gene has a common polymorphism, an A-to-G substitution at nucleotide 313 in exon 5, which leads to an isoleucine to valine substitution at codon 105 (Ile105Val). aacrjournals.orggeneticsmr.org The Valine allele has been associated with reduced enzyme activity and a decreased ability to detoxify carcinogens. nih.govdovepress.com This reduced catalytic efficiency can impair the conjugation of E2-3,4-Q with glutathione, thereby increasing its intracellular concentration and the likelihood of it reacting with DNA. geneticsmr.org

Table 4: Common GST Polymorphisms and their Effect on this compound Detoxification

| Gene | Polymorphism | Effect on Enzyme Activity | Implication for E2-3,4-Q Detoxification | Reference(s) |

|---|---|---|---|---|

| GSTM1 | Null genotype | Complete absence of enzyme activity. | Compromised detoxification of estrogen quinones. | mdpi.comdnalife.academymdpi.com |

| GSTT1 | Null genotype | Complete absence of enzyme activity. | Compromised detoxification of estrogen quinones. | mdpi.comdnalife.academyoup.com |

| GSTP1 | Ile105Val | Reduced enzyme activity for the Val allele. | Impaired conjugation of E2-3,4-Q with glutathione. | aacrjournals.orggeneticsmr.orgnih.govdovepress.com |

Research Methodologies and Experimental Models

In Vitro Studies on DNA and Nucleoside Reactivity

In vitro studies are fundamental to understanding the direct chemical interactions between Estradiol-3,4-quinone and the building blocks of genetic material. These experiments provide the foundational evidence for its genotoxic activity.

Cell-Free Systems for Adduct Synthesis

Cell-free systems are a critical tool for precisely characterizing the chemical reactivity of this compound with DNA. In these controlled environments, researchers can combine E2-3,4-Q directly with purified DNA or individual nucleosides (the basic structural units of DNA) to identify the specific products, known as adducts, that are formed. oup.comnih.gov

The primary adducts formed are with the purine (B94841) bases, guanine (B1146940) and adenine (B156593). rarediseasesjournal.comnih.gov Specifically, E2-3,4-Q reacts with DNA to form depurinating adducts, which are unstable and lead to the loss of the DNA base, creating an apurinic site. rarediseasesjournal.comnih.govpnas.orgspandidos-publications.com The major depurinating adducts identified are 4-OHE₂-1-N7Gua (an adduct with guanine) and 4-OHE₂-1-N3Ade (an adduct with adenine). oup.comnih.govrarediseasesjournal.com These two adducts account for the vast majority (>99%) of the total adducts formed when E2-3,4-Q reacts with DNA. oup.comnih.gov

To study these reactions, E2-3,4-Q is either synthesized chemically or generated in situ by the enzymatic oxidation of its precursor, 4-hydroxyestradiol (B23129) (4-OHE₂). oup.comnih.govnih.gov Enzymes such as horseradish peroxidase, lactoperoxidase, and cytochrome P450 can be used to activate 4-OHE₂ into its reactive quinone form in the presence of DNA. oup.comnih.govpnas.orgnih.gov The resulting adducts are then analyzed using sensitive techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to confirm their structure and quantity. oup.comaacrjournals.org

Studies comparing E2-3,4-Q with its isomer, Estradiol-2,3-quinone, have shown that E2-3,4-Q is significantly more reactive and forms much higher levels of these depurinating adducts, which correlates with the higher carcinogenic potential of its precursor, 4-OHE₂. nih.gov

Cellular Models for Studying this compound Effects

To understand how this compound affects living cells, researchers use various cell lines as experimental models. These models allow for the investigation of DNA damage, metabolic pathways, and the process of cancerous transformation in a controlled, biological context.

Human Breast Epithelial Cell Lines (e.g., MCF-10F)

The MCF-10F cell line is a non-transformed, immortalized human breast epithelial cell line that is widely used in breast cancer research. nih.govbslonline.orgbslonline.org Because these cells are not cancerous but are of human breast origin, they provide a relevant model for studying the initial events of carcinogenesis. nih.govbslonline.org

When MCF-10F cells are treated with the precursor 4-hydroxyestradiol (4-OHE₂), they metabolize it to this compound. sci-hub.se This intracellular formation of E2-3,4-Q leads to the creation of the same depurinating DNA adducts (4-OHE₂-1-N3Ade and 4-OHE₂-1-N7Gua) observed in cell-free systems. bslonline.orgsci-hub.se The presence of these adducts in the cell culture media demonstrates that the cells have the enzymatic machinery to produce the carcinogen and that it subsequently damages the cells' DNA. bslonline.orgsci-hub.se This DNA damage is considered a critical step in the 4-OHE₂-induced transformation of MCF-10F cells into malignant cells. sci-hub.se

Furthermore, studies using MCF-10F cells have shown that this transformation process can occur even in the presence of anti-estrogens, indicating that the carcinogenic effects of E2-3,4-Q are independent of the estrogen receptor. nih.govbslonline.orgbslonline.org Researchers have also used this cell line to test potential cancer-preventive agents. For example, compounds like resveratrol (B1683913) have been shown to protect MCF-10F cells by reducing the formation of these DNA adducts when the cells are exposed to 4-OHE₂ or E2-3,4-Q. nih.gov

Macrophage Cell Lines (e.g., RAW264.7)

Research into the direct effects of this compound on macrophage cell lines like the murine (mouse) RAW264.7 line is less extensive than for breast epithelial cells. However, related studies on similar quinone compounds provide a basis for understanding potential interactions. For instance, various steroidal quinones have been tested against macrophage-like cell lines (J774.A1, a murine monocyte/macrophage line) to assess their cytotoxicity. scirp.org While direct studies on E2-3,4-Q in RAW264.7 cells are not prominently detailed in the reviewed literature, the established role of macrophages in inflammation, which is closely linked to carcinogenesis, makes them a relevant area for future investigation into the broader biological impacts of catechol estrogen quinones.

Induction of Malignant Transformation in Cultured Cells

A key line of evidence for the carcinogenic role of this compound comes from studies demonstrating its ability to induce malignant transformation in cultured cells. rarediseasesjournal.com Treatment of immortalized but non-cancerous cell lines, such as the human breast epithelial MCF-10F cells, with E2-3,4-Q or its precursor 4-OHE₂ can cause them to become cancerous. rarediseasesjournal.combslonline.orgbslonline.org

This transformation is characterized by the cells acquiring the hallmarks of cancer, such as the ability to form tumors when implanted into immunodeficient mice. nih.gov The process is directly linked to the genotoxic activity of E2-3,4-Q. Studies show a dose-dependent relationship where treatment with 4-OHE₂ or E2-3,4-Q leads to the formation of depurinating DNA adducts and subsequent malignant transformation. rarediseasesjournal.com

Crucially, this transformation has been shown to be independent of the estrogen receptor-α, as it occurs in MCF-10F cells which lack a functional receptor and can proceed even when treated with anti-estrogens. nih.govbslonline.orgbslonline.org This supports the hypothesis that the chemical reactivity of E2-3,4-Q with DNA, leading to mutations, is a primary mechanism for initiating cancer, separate from the hormonal effects of estrogens. nih.gov

Animal Models in Mechanistic Carcinogenesis Research

Animal models are indispensable for studying the carcinogenic effects of this compound in a whole-organism context, providing insights that cannot be obtained from cell culture alone. rarediseasesjournal.com

The Syrian golden hamster is a classic model in which the precursor, 4-hydroxyestradiol (4-OHE₂), has been shown to be carcinogenic, inducing kidney tumors. pnas.org In contrast, its isomer 2-hydroxyestradiol (B1664083) is not carcinogenic in this model, highlighting the specific danger of the 4-hydroxylation pathway that leads to E2-3,4-Q. pnas.org

In rats, direct injection of 4-OHE₂ or E2-3,4-Q into the mammary glands of female ACI rats resulted in the formation of the depurinating adducts 4-OHE₂-1-N3Ade and 4-OHE₂-1-N7Gua in the tissue. oup.comnih.gov This demonstrates that the ultimate carcinogenic metabolite, E2-3,4-Q, is formed from its precursor in the target organ and reacts with DNA in vivo. oup.comnih.gov Interestingly, treatment with the precursor 4-OHE₂ led to even higher levels of DNA adducts than direct treatment with E2-3,4-Q, possibly because the precursor can be metabolized to the highly reactive quinone in close proximity to the DNA within the cell. psu.edu

Mouse models have also been employed. For example, B6C3F₁ mice injected with Estrone-3,4-quinone, a closely related compound, developed liver tumors, demonstrating the carcinogenicity of these 3,4-quinones. pnas.org Transgenic mouse models, such as those that overexpress enzymes like CYP1B1 (which produces 4-OHE₂) or lack protective enzymes, are also used to study the mechanisms of estrogen-induced cancer. nih.gov

The following table summarizes key findings from different research models:

| Model System | Compound(s) Tested | Key Findings | Reference(s) |

| Cell-Free DNA | This compound (E2-3,4-Q), 4-Hydroxyestradiol (4-OHE₂) + enzymes | Forms predominantly depurinating adducts: 4-OHE₂-1-N7Gua and 4-OHE₂-1-N3Ade. oup.comnih.govpnas.orgnih.gov These adducts constitute >99% of total adducts. oup.comnih.gov | oup.comnih.govpnas.orgnih.gov |

| MCF-10F Cells | 4-Hydroxyestradiol (4-OHE₂), this compound (E2-3,4-Q) | Cells metabolize 4-OHE₂ to E2-3,4-Q, forming depurinating DNA adducts. sci-hub.se Induces malignant transformation independent of the estrogen receptor. nih.govbslonline.orgbslonline.org | nih.govbslonline.orgbslonline.orgsci-hub.se |

| Syrian Hamsters | 4-Hydroxyestradiol (4-OHE₂) | Induces kidney tumors, demonstrating carcinogenicity. pnas.org | pnas.org |

| ACI Rats | 4-Hydroxyestradiol (4-OHE₂), this compound (E2-3,4-Q) | Forms depurinating DNA adducts in mammary tissue in vivo. oup.comnih.gov | oup.comnih.gov |

| B6C3F₁ Mice | Estrone-3,4-quinone (E1-3,4-Q) | Induced liver tumors, showing carcinogenicity of catechol estrogen 3,4-quinones. pnas.org | pnas.org |

Rodent Models for DNA Adduct Formation (e.g., ACI rat mammary gland, SENCAR mouse skin)

Rodent models have been instrumental in demonstrating the in vivo formation of DNA adducts by this compound. The August Copenhagen Irish (ACI) rat and the SENCAR (sensitive to carcinogenesis) mouse are two prominent models used in this research.

In studies involving the ACI rat mammary gland , direct injection of E2-3,4-Q or its precursor, 4-hydroxyestradiol (4-OHE2), into the mammary tissue resulted in the rapid formation of DNA adducts. oup.comnih.gov Analysis of the mammary tissue just one hour after administration revealed that the depurinating adducts 4-OHE2-1-N3Ade and 4-OHE2-1-N7Gua constituted over 99% of all adducts formed. oup.comnih.gov These adducts are termed "depurinating" because they are unstable and are quickly lost from the DNA strand by the cleavage of the glycosidic bond, leaving behind an apurinic site. oup.comnih.gov The formation of these specific adducts demonstrates that 4-hydroxyestrogens are metabolized to catechol estrogen-3,4-quinones, which then react with DNA. oup.comnih.gov

Similarly, research using SENCAR mouse skin has provided corroborating evidence. rarediseasesjournal.com When E2-3,4-Q was applied to the skin of female SENCAR mice, it predominantly formed the rapidly depurinating 4-OHE2-1-N3Ade adduct and the slower-depurinating 4-OHE2-1-N7Gua adduct. nih.govcapes.gov.br These two adducts represented more than 99% of the total adducts identified in the skin tissue. spandidos-publications.com The consistent finding of these major depurinating adducts across different rodent models highlights a primary mechanism of DNA damage by this estrogen metabolite. nih.gov

Table 1: DNA Adducts of this compound in Rodent Models

| Rodent Model | Primary Adducts Formed | Percentage of Total Adducts |

|---|---|---|

| ACI Rat Mammary Gland | 4-OHE2-1-N3Ade, 4-OHE2-1-N7Gua | >99% oup.comnih.gov |

| SENCAR Mouse Skin | 4-OHE2-1-N3Ade, 4-OHE2-1-N7Gua | >99% nih.govspandidos-publications.com |

Investigation of Genotoxic Mutagenicity

The formation of depurinating DNA adducts by this compound is a critical premutagenic lesion. acs.org The subsequent apurinic sites, if not repaired correctly, can lead to mutations during DNA replication, establishing E2-3,4-Q as a genotoxic compound. nih.govcapes.gov.br

Studies in SENCAR mouse skin have directly linked the adducts formed by E2-3,4-Q to specific genetic mutations. nih.govcapes.gov.br Following treatment with E2-3,4-Q, abundant A to G mutations were induced in the H-ras gene within 6 to 12 hours. rarediseasesjournal.comnih.govspandidos-publications.com The rapid appearance of these mutations suggests they arise from error-prone repair of the apurinic sites generated by the depurination of the 4-OHE2-1-N3Ade adducts. nih.govspandidos-publications.com The mutations were frequently observed at A:T base pairs, which is consistent with the known ability of E2-3,4-quinone to form a significant number of adducts at adenine bases. acs.org This correlation between the formation of specific depurinating adducts and the resulting mutational signature provides strong evidence for a genotoxic mechanism in estrogen-induced carcinogenesis. nih.govacs.org The process is thought to involve an overwhelming of the base excision repair (BER) mechanism, leading to errors. rarediseasesjournal.comaacrjournals.org

Table 2: Genotoxic Mutations Induced by this compound

| Model System | Gene | Observed Mutations | Proposed Mechanism |

|---|---|---|---|

| SENCAR Mouse Skin | H-ras | A → G nih.govcapes.gov.br | Error-prone repair of apurinic sites from depurination of 4-OHE2-1-N3Ade adducts. nih.govspandidos-publications.com |

| ACI Rat Mammary Gland | Not Specified | A:T and G:C mutations | Erroneous repair of depurinated DNA. sci-hub.se |

Analytical Techniques for Adduct and Metabolite Detection

The identification and quantification of this compound metabolites and their DNA adducts rely on highly sensitive and specific analytical techniques.

High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD)

High-Performance Liquid Chromatography (HPLC) with an electrochemical detector (ECD) is a powerful method for analyzing estrogen metabolites, conjugates, and depurinating DNA adducts from biological samples. oup.comnih.govnih.gov This technique is particularly well-suited for detecting catechol estrogens due to their electrochemical activity. acs.org In practice, samples from cell culture media or tissue extracts are processed and injected into the HPLC system, which separates the various compounds. nih.govnih.gov The ECD then provides sensitive and selective detection of the electrochemically active molecules, such as 4-OHE2 and its adducts. nih.govnih.gov This method has been successfully used to quantify the relative concentrations of estrogen metabolites and depurinating DNA adducts in studies with human breast epithelial cells (MCF-10F) and in ACI rat mammary glands. oup.comnih.govnih.gov

Mass Spectrometry (MS and MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and used in tandem (MS/MS), is an indispensable tool for the structural confirmation of estrogen-DNA adducts. dss.go.th While HPLC-ECD is excellent for detection and quantification, MS provides definitive structural information. oup.com LC-MS/MS analysis was used to confirm the identity of the 4-OHE2-1-N7Gua and 4-OHE2-1-N3Ade adducts formed in vitro and in the ACI rat mammary gland. oup.comnih.gov

Tandem MS involves selecting the molecular ion of the suspected adduct (the precursor ion) and fragmenting it to produce a characteristic pattern of product ions. pnas.org This fragmentation pattern serves as a molecular fingerprint. For example, the structure of the 4-OHE2-1-N7Gua adduct formed in rat mammary glands was unequivocally proven by tandem MS, which showed a fragmentation pattern identical to that of a synthesized authentic standard. pnas.orgnih.gov This high degree of specificity makes LC-MS/MS a critical technique for validating the presence of these adducts in complex biological mixtures. dss.go.th

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the initial and unambiguous structure elucidation of newly synthesized chemical compounds, including estrogen-DNA adduct standards. nih.gov Before adducts can be confidently identified in biological samples using techniques like MS, their exact structure must be known from a pure, synthesized standard. NMR provides this foundational structural information.

The synthesis of the 4-OHE2-1-N3Ade adduct was achieved through a Michael addition of adenine to E2-3,4-Q. oup.com Subsequent NMR analysis was crucial in characterizing its structure. oup.com The NMR spectrum revealed the presence of both α- and β-isomers, which arise from restricted rotation around the newly formed bond. oup.comacs.org Specific chemical shifts in the NMR spectrum, such as those for protons on the estrogen's aromatic ring and the adenine moiety, provided definitive proof of the adduct's structure and the site of attachment. oup.com This detailed structural work is essential for creating the reference standards needed for MS and other detection methods. nih.govresearchgate.net

Table 3: Compound Names

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| This compound / E2-3,4-Q | (8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4-dione |

| 4-Hydroxyestradiol / 4-OHE2 | 4-Hydroxy-17β-estradiol |

| 4-OHE2-1-N3Ade | 4-Hydroxyestradiol-1-N3-adenine |

| 4-OHE2-1-N7Gua | 4-Hydroxyestradiol-1-N7-guanine |

| Adenine | 9H-Purin-6-amine |

| Guanine | 2-Amino-1,9-dihydro-6H-purin-6-one |

Theoretical and Computational Research Approaches

Density Functional Theory (DFT) for Reaction Mechanisms

Density Functional Theory (DFT) has been instrumental in elucidating the complex reaction mechanisms between E2-3,4-Q and biological nucleophiles, particularly DNA bases. nih.gov DFT calculations, using functionals such as B3LYP and M06-2X with large basis sets, have been employed to model the potential energy surface of these reactions. nih.govnih.gov

A key reaction investigated is the Michael addition of deoxyguanosine (dG) to E2-3,4-Q, which leads to the formation of depurinating DNA adducts. acs.org Theoretical models have explored the sequence of events, including the initial addition, subsequent elimination steps, the cleavage of the glycosidic bond, and the rearomatization of the estrogen A-ring. nih.gov

Research findings from DFT studies indicate a multi-step mechanism:

Proton-Assisted Michael Addition : Calculations have shown that a proton source is necessary to facilitate the Michael addition of the N7-position of guanine (B1146940) to the o-quinone. nih.govunomaha.edu This initial step forms a covalent bond and creates an intermediate.

Intermediate Tautomerization : High-level DFT calculations (M06-2X functional) suggest that following the initial addition, the intermediate undergoes re-aromatization of the estrogen A-ring before the glycosidic bond is cleaved. nih.govmdpi.com

Stoichiometric Reaction : Computational models suggest that the reaction is stoichiometric, meaning one quinone molecule adducts a single purine (B94841) base, and that a catalytic cycle where one quinone molecule could damage multiple bases is unlikely. nih.govacs.org

Glycosidic Bond Cleavage : The final step is the cleavage of the bond between the purine base and the deoxyribose sugar, leading to an apurinic site in the DNA. nih.gov This process has been modeled to understand its kinetics.

Experimental results have corroborated these computational findings. For instance, the decomposition of a cationic reaction intermediate, observed via HPLC-MS, was found to be a first-order process, and its kinetic parameters were determined. nih.govacs.org

| Parameter | Value | Unit |

|---|---|---|

| Half-life (t1/2) at 30°C | 40 | min |

| ΔH‡ (Enthalpy of Activation) | 24.7 | kcal/mol |

| ΔS‡ (Entropy of Activation) | 7.2 | eu |

| ΔG‡ (Gibbs Free Energy of Activation) | 26.8 | kcal/mol |

This data is derived from experimental measurements guided by computational modeling of the reaction between estrone-3,4-quinone and deoxyguanosine, which serves as a model for estradiol-3,4-quinone reactivity. nih.gov

Modeling of DNA-Quinone Interactions

Computational modeling is crucial for understanding the structural and energetic aspects of the interaction between E2-3,4-Q and DNA. These models help visualize how the quinone metabolite approaches the DNA helix and forms covalent adducts with specific bases.

Truncated models, where the full DNA strand is represented by individual nucleosides like deoxyadenosine (B7792050) and deoxyguanosine, are a common and effective simplification in these theoretical studies. mdpi.com This approach allows for high-level quantum mechanical calculations that would be computationally prohibitive for the entire DNA molecule.

Key insights from the modeling of DNA-quinone interactions include:

Site of Attack : E2-3,4-Q is a potent electrophile that reacts primarily at the N7-position of guanine and the N3-position of adenine (B156593). nih.govunomaha.edu These reactions lead to the formation of the depurinating adducts 4-OHE2-1-N7Gua and 4-OHE2-1-N3Ade, respectively. nih.govspandidos-publications.com

Adduct Structure and Conformation : Following the reaction, the resulting adducts can exist as different stereoisomers (rotamers) due to restricted rotation around the newly formed bond between the estrogen and the purine base. nih.gov NMR and computational studies on related equine estrogen adducts have shown that the orientation of the bulky estrogen moiety can be directed towards either the 5' or 3' end of the modified DNA strand, causing distinct distortions in the DNA double helix. nih.gov

Prediction of Reactivity and Adduct Stability

Theoretical methods are used to predict the relative reactivity of different estrogen metabolites and the stability of the DNA adducts they form. These predictions are vital for assessing the carcinogenic potential of compounds like E2-3,4-Q.

Comparative studies have consistently shown that E2-3,4-Q is significantly more reactive towards DNA than its isomer, estradiol-2,3-quinone (E2-2,3-Q). nih.govresearchgate.net When reacted with DNA, E2-3,4-Q forms substantially higher levels of depurinating adducts. nih.gov This heightened reactivity is a key factor in the hypothesis that 4-hydroxylated estrogen metabolites pose a greater carcinogenic risk than 2-hydroxylated ones. unomaha.edumdpi.com

The stability of the resulting adducts is another critical factor. Computational and experimental studies have revealed differences in the lability of the glycosidic bond:

4-OHE2-1-N3Ade : Adducts formed at the N3 position of adenine are highly unstable and are lost from DNA very rapidly through depurination. nih.gov

4-OHE2-1-N7Gua : Adducts at the N7 position of guanine are more stable but still depurinate with a half-life of approximately 3 hours at 37°C. nih.gov

The rapid loss of these adducts creates apurinic sites, which, if not repaired correctly, can lead to mutations during DNA replication. mdpi.com The concept of "effective barriers" has been introduced in theoretical studies to account for the different reactivities and concentrations of various protonated forms of the quinones that might exist in the cellular environment. researchgate.net

| Quinone Reactant | Primary Depurinating Adducts Formed | Relative Reactivity (Adduct Formation) |

|---|---|---|

| This compound (E2-3,4-Q) | 4-OHE2-1-N3Ade, 4-OHE2-1-N7Gua | Much Higher |

| Estradiol-2,3-quinone (E2-2,3-Q) | 2-OHE2-6-N3Ade | Much Lower |

This table summarizes the findings from comparative reactivity studies, highlighting the greater propensity of E2-3,4-Q to form depurinating adducts compared to E2-2,3-Q. nih.gov

Comparative Analysis with Other Estrogen Quinones

Distinction from Estradiol-2,3-quinone (E2-2,3-Q)

Estradiol-3,4-quinone (E2-3,4-Q) and Estradiol-2,3-quinone (E2-2,3-Q) are reactive metabolites of estradiol (B170435), but their interactions with DNA are markedly different. E2-3,4-Q primarily reacts with DNA to form unstable, depurinating adducts. nih.gov Specifically, it targets the N-7 position of guanine (B1146940) and the N-3 position of adenine (B156593), forming 4-OHE₂-1-N7Gua and 4-OHE₂-1-N3Ade, respectively. nih.govresearchgate.net These adducts are chemically labile; the bond connecting the estrogen to the DNA base is easily broken, leading to the loss of the purine (B94841) base and the creation of an apurinic site in the DNA strand. researchgate.netmdpi.com The guanine adduct (4-OHE₂-1-N7Gua) has a half-life of approximately three hours at 37°C, while the adenine adducts are lost even more rapidly. nih.govresearchgate.net In fact, these depurinating adducts can account for over 99% of the total adducts formed by E2-3,4-Q in vivo.

In stark contrast, E2-2,3-Q tends to form stable DNA adducts. pnas.org While it can also form a depurinating adduct (2-OHE₂-6-N3Ade), its predominant reaction pathway leads to adducts that remain covalently bound to the DNA unless removed by cellular repair mechanisms. nih.govresearchgate.netpnas.org The levels of depurinating adducts formed from E2-3,4-Q are significantly higher than those formed from E2-2,3-Q. nih.gov This fundamental difference in adduct stability is a key determinant of their distinct biological consequences.

Table 1: Comparison of DNA Adducts from E2-3,4-Q and E2-2,3-Q

| Feature | This compound (E2-3,4-Q) | Estradiol-2,3-quinone (E2-2,3-Q) |

|---|---|---|

| Primary Adduct Type | Depurinating (unstable) nih.govmdpi.com | Stable pnas.org |

| Specific Adducts | 4-OHE₂-1-N7Gua, 4-OHE₂-1-N3Ade nih.gov | 2-OHE₂-6-N3Ade (depurinating), other stable adducts nih.govpnas.org |

| Adduct Stability | Labile, leads to rapid base loss (depurination) researchgate.net | Remain bound to DNA unless repaired pnas.org |

| Resulting DNA Lesion | Apurinic sites mdpi.com | Stable base modifications |

Mechanistically, E2-3,4-Q is considered to have a higher carcinogenic potency than E2-2,3-Q. nih.govmdpi.com This difference is directly attributed to its efficiency in forming depurinating DNA adducts. mdpi.com The apurinic sites generated by the loss of these adducts are highly mutagenic. mdpi.comrarediseasesjournal.com If these sites are not repaired by the cell's base excision repair machinery, error-prone DNA polymerases can insert an incorrect base during replication, leading to permanent mutations. mdpi.com This process of generating mutations through depurination is a well-documented pathway for cancer initiation. mdpi.comrarediseasesjournal.com The correlation is strong: the greater potency of 4-hydroxyestradiol (B23129) (the precursor to E2-3,4-Q) compared to 2-hydroxyestradiol (B1664083) (the precursor to E2-2,3-Q) in carcinogenicity, mutagenicity, and cell transformation assays aligns with the higher reactivity of E2-3,4-Q in forming these depurinating adducts. nih.govresearchgate.netresearchgate.net

Conversely, while the stable adducts formed by E2-2,3-Q can also be carcinogenic, they are thought to be less efficient at initiating cancer. pnas.org The carcinogenic potential of E2-3,4-Q is therefore linked to its chemical reactivity that leads to a high volume of mutagenic apurinic sites, which can overwhelm cellular repair systems and lead to cancer-causing mutations. rarediseasesjournal.com

Differences in DNA Adduct Profile and Stability

Comparison with Estrone-3,4-quinone (E1-3,4-Q)

Estrone-3,4-quinone (E1-3,4-Q) is the quinone metabolite of estrone (B1671321) (E1). It shares significant structural and chemical similarities with E2-3,4-Q. Both are catechol estrogen-3,4-quinones that react with DNA to form depurinating adducts at the N-3 of adenine and N-7 of guanine. mdpi.com This reactivity makes both E1-3,4-Q and E2-3,4-Q potent endogenous initiators of cancer. mdpi.com

The primary distinction between them arises from their parent compounds and metabolic formation. Estradiol (E2) is generally a more potent estrogen hormonally than estrone (E1). However, in terms of their role as chemical carcinogens, their reactivity is similar. Studies comparing their direct reaction with DNA have shown that E2-3,4-Q can produce significantly more depurinating adducts than E1-3,4-Q. pnas.org Despite this, both are considered ultimate carcinogenic metabolites, and their relative importance in cancer initiation in a specific tissue depends on the balance of metabolic enzymes, such as Cytochrome P450 1B1 (CYP1B1), which produces the precursor 4-hydroxyestrogens. mdpi.comrarediseasesjournal.com

Reactivity of Equine Estrogen Quinones

Equine estrogens, such as equilin (B196234) and equilenin, found in hormone replacement therapy formulations, are also metabolized into reactive quinones. nih.govacs.org The reactivity of these quinones, like 4-hydroxyequilenin-ortho-quinone, presents a different profile of DNA damage compared to human estrogen quinones. nih.govacs.org

Equine estrogen quinones are capable of generating a wider variety of DNA lesions. acs.org They not only form depurinating adducts leading to apurinic sites but also produce stable, bulky cyclic adducts with DNA bases like deoxyguanosine and deoxyadenosine (B7792050). nih.govacs.orgbmbreports.org Furthermore, their metabolism can lead to significant oxidative DNA damage, including single-strand breaks and oxidized bases. nih.govacs.org This contrasts with endogenous estrogens like 4-hydroxyestrone (B23518), where primarily depurinating adducts have been detected in vivo. acs.org This multi-faceted DNA damage profile, encompassing both depurination and the formation of stable adducts and oxidative lesions, suggests that equine estrogen quinones may be potent carcinogens through several distinct mechanisms. acs.orgacs.org

General Principles of Ortho-quinone Reactivity with Biological Systems

Ortho-quinones, the chemical class to which E2-3,4-Q belongs, are highly reactive electrophilic molecules that interact with biological systems through two primary mechanisms:

Covalent Modification (Michael Addition): As potent Michael acceptors, ortho-quinones readily react with biological nucleophiles. nih.govacs.org The softest and most reactive nucleophiles in cells are the sulfhydryl groups on cysteine residues in proteins and glutathione (B108866). nih.govnih.gov Ortho-quinones can also react with nitrogen nucleophiles, such as those found in lysine (B10760008) amino acids and, crucially, the purine bases of DNA (guanine and adenine). nih.gov This covalent binding, or adduction, to DNA is the direct mechanism by which estrogen quinones cause genetic damage. mdpi.comacs.org

The physiological effect of any given quinone depends on the balance between these pathways, which is influenced by its specific chemical structure, its concentration, and the cellular environment. acs.orgresearchgate.net

Modulation of Estradiol 3,4 Quinone Formation and Action

Biochemical Interference by Exogenous Agents

The enzyme Cytochrome P450 1B1 (CYP1B1) plays a crucial role in the metabolic pathway that leads to the formation of estradiol-3,4-quinone. portlandpress.comnih.gov It specifically catalyzes the 4-hydroxylation of estradiol (B170435), a key step in producing the precursor to E2-3,4-Q. nih.govuu.nl Overexpression of CYP1B1 is linked to an increased conversion of estrogens into their quinone forms, which can then bind to DNA and potentially initiate cancer. jcancer.org

Certain natural and synthetic compounds can inhibit the activity of CYP1B1, thereby reducing the production of this compound. These inhibitors can be considered for their potential as anti-cancer agents. jcancer.org For example, some anti-cancer drugs used in clinical settings, such as flutamide (B1673489) and paclitaxel, act as competitive inhibitors of CYP1B1. jcancer.org Natural flavonoids, including chrysoeriol (B190785) and isorhamnetin, have also been shown to prevent CYP1B1 activity. nih.govjcancer.org Resveratrol (B1683913), a compound found in grapes, can also modulate CYP1B1, reducing its activity and consequently the formation of 4-hydroxyestradiol (B23129) (4-OHE2), the precursor to E2-3,4-Q. mdpi.com

| CYP1B1 Inhibitor | Type | Effect on this compound Formation |

| Flutamide | Synthetic (Anti-cancer drug) | Competitive inhibition of CYP1B1 activity. jcancer.org |

| Paclitaxel | Synthetic (Anti-cancer drug) | Competitive inhibition of CYP1B1 activity. jcancer.org |

| Chrysoeriol | Natural (Flavonoid) | Prevents CYP1B1 activity. nih.govjcancer.org |

| Isorhamnetin | Natural (Flavonoid) | Prevents CYP1B1 activity. nih.govjcancer.org |

| Resveratrol | Natural (Phytoalexin) | Reduces CYP1B1 activity, decreasing 4-OHE2 formation. mdpi.com |

| 2,4,3′,5′-Tetramethoxystilbene (TMS) | Synthetic (Resveratrol derivative) | Potent and selective inhibitor of CYP1B1. nih.govoncotarget.com |

The body has natural defense mechanisms to neutralize harmful compounds like this compound. Two key pathways involve the enzymes NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione-S-transferases (GSTs), which conjugates E2-3,4-Q with glutathione (B108866) (GSH). dovepress.com

NQO1 is a crucial enzyme that detoxifies quinones by converting them back to their less reactive catechol forms through a two-electron reduction. nih.govnih.govisciii.es This process prevents the quinones from reacting with DNA. nih.govnih.gov The induction of NQO1 can protect against the harmful effects of this compound. nih.gov Resveratrol, for instance, is known to induce NQO1, which helps in the reduction of E2-3,4-Q back to 4-OHE2. researchgate.netmemphis.edu Other antioxidants like vitamin C and butylated hydroxyanisole (BHA) have also been shown to increase NQO1 levels. isciii.esnih.gov

Glutathione (GSH) conjugation is another vital detoxification route. oup.comoup.com this compound can react with GSH, a process often facilitated by Glutathione-S-transferases (GSTs), to form conjugates that are then eliminated from the body. acs.orgnih.gov This reaction prevents the quinone from binding to and damaging DNA. nih.gov N-acetylcysteine (NAC) serves as a precursor for GSH, thereby supporting this detoxification pathway. rarediseasesjournal.com

| Agent | Mechanism of Action | Effect on this compound |

| Resveratrol | Inducer of NQO1 | Enhances the reduction of E2-3,4-Q to 4-OHE2. researchgate.netmemphis.edu |

| Vitamin C | Inducer of NQO1 | Increases NQO1 levels, aiding in detoxification. isciii.esnih.gov |

| Butylated hydroxyanisole (BHA) | Inducer of NQO1 | Increases NQO1 levels, aiding in detoxification. isciii.esnih.gov |

| N-acetylcysteine (NAC) | Precursor to Glutathione (GSH) | Supports the conjugation and detoxification of E2-3,4-Q. rarediseasesjournal.com |

Antioxidant compounds can play a significant role in mitigating the damage caused by this compound. They can act through various mechanisms, including directly scavenging the reactive quinone species and reducing the formation of DNA adducts. researchgate.netnih.gov

Both N-acetylcysteine (NAC) and resveratrol have been extensively studied for their ability to prevent the formation of estrogen-DNA adducts. rarediseasesjournal.comnih.gov

N-acetylcysteine (NAC) is a potent antioxidant that can block quinone-induced DNA damage through several mechanisms. Its primary effect is to react directly with this compound to form conjugates, such as 4-OHE2-2-NAcCys, thereby preventing the quinone from interacting with DNA. researchgate.netnih.gov NAC can also reduce the estrogen semiquinone back to the catechol estrogen, further limiting the pool of reactive quinones. nih.gov Studies have shown that NAC can inhibit the formation of depurinating estrogen-DNA adducts in cultured cells. nih.gov

Resveratrol also demonstrates protective effects against this compound. It can reduce the estrogen semiquinone back to 4-OHE2 and is a known inducer of the detoxification enzyme NQO1. researchgate.netmemphis.edu By inducing NQO1, resveratrol promotes the conversion of E2-3,4-Q to the less harmful 4-OHE2, thereby limiting its reaction with DNA. researchgate.netmemphis.edu Research has demonstrated that resveratrol effectively decreases the formation of depurinating estrogen-DNA adducts in breast epithelial cells. memphis.edu A study involving women who took both resveratrol and NAC daily for three months showed a statistically significant reduction in the ratio of estrogen-DNA adducts to estrogen metabolites and conjugates in their urine. nih.gov

| Compound | Primary Mechanism of Action | Effect on this compound Adducts |

| N-acetylcysteine (NAC) | Direct conjugation with E2-3,4-Q; Reduction of estrogen semiquinone. researchgate.netnih.gov | Inhibits formation of depurinating estrogen-DNA adducts. nih.gov |

| Resveratrol | Reduction of estrogen semiquinone; Induction of NQO1. researchgate.netmemphis.edu | Decreases formation of depurinating estrogen-DNA adducts. memphis.edu |

Q & A

Q. What metabolic pathways lead to the formation of Estradiol-3,4-quinone in mammary tissue?

this compound (E2-3,4-Q) is formed via the hydroxylation of 17β-estradiol (E2) by CYP1B1, yielding 4-hydroxyestradiol (4-OHE2), which undergoes further oxidation by peroxidases or CYPs to generate the electrophilic quinone. This pathway is implicated in hormonal carcinogenesis due to E2-3,4-Q's ability to form DNA adducts .

Q. How does this compound interact with DNA to form depurinating adducts?

E2-3,4-Q reacts with purine bases (adenine/guanine) at the N3/N7 positions, forming unstable adducts that depurinate, leaving apurinic sites. These errors during DNA repair contribute to mutations linked to breast and prostate cancers. The reactivity is attributed to E2-3,4-Q's extended half-life compared to other estrogen quinones .

Q. What enzymatic systems contribute to the detoxification of this compound?

Catechol-O-methyltransferase (COMT) inactivates 4-OHE2 via methylation, reducing quinone formation. Glutathione-S-transferases (GSTs) conjugate E2-3,4-Q with glutathione, while NAD(P)H quinone oxidoreductase 1 (NQO1) catalyzes its reduction to less reactive metabolites. Polymorphisms in these enzymes may increase cancer risk .

Advanced Research Questions

Q. What experimental approaches are optimal for quantifying this compound-DNA adducts in vitro?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards provides high specificity for adduct detection. Protocols should include controls for artifactual oxidation (e.g., antioxidants in lysis buffers) and validation using synthetic adduct standards .

Q. How do variations in COMT activity influence the genotoxic potential of this compound?

Low COMT activity increases 4-OHE2 availability for oxidation to E2-3,4-Q, amplifying DNA adduct formation. In vitro models using COMT inhibitors (e.g., entacapone) or siRNA silencing demonstrate elevated adduct levels, supporting COMT's protective role in estrogen-driven carcinogenesis .

Q. How do researchers resolve contradictions between in vitro and in vivo data on this compound adduct stability?

Discrepancies arise from differences in repair mechanisms (e.g., base excision repair efficiency) and adduct clearance rates. In vivo studies in ACI rats show adduct accumulation in mammary tissue despite systemic detoxification, highlighting tissue-specific metabolic contexts .

Q. What strategies are used to model the carcinogenic potential of this compound in transgenic mice?

Models combine CYP1B1 overexpression (to enhance E2-3,4-Q generation) with COMT knockout. Tumor incidence is monitored via histopathology, while adduct levels are correlated with genomic instability markers (e.g., γH2AX foci). Dose-response studies use subcutaneous E2 pellets or localized delivery .

Q. How can siRNA-mediated silencing of CYP1B1 alter this compound levels in breast cancer cell lines?

siRNA targeting CYP1B1 mRNA reduces 4-OHE2 and E2-3,4-Q production, measured via HPLC-ECD. Validation requires Western blotting for CYP1B1 protein loss and comet assays to assess reduced DNA damage. Co-treatment with CYP1B1 inhibitors (e.g., resveratrol) provides comparative data .

Q. What statistical methods are appropriate for analyzing dose-response relationships in quinone-induced DNA damage?

Nonlinear regression models (e.g., Hill equation) quantify EC50 values for adduct formation. ANOVA with post-hoc tests (Tukey’s HSD) compares adduct levels across treatment groups. Error bars should reflect technical and biological replicates, with p-values adjusted for multiple comparisons .

Q. How do researchers address ethical considerations when designing studies involving this compound exposure in animal models?

Protocols must minimize animal suffering (3Rs principle) and obtain approval from institutional ethics committees. Data transparency includes raw data archiving, while methods detail euthanasia criteria, sample size justification, and measures to prevent bias (e.g., blinding during histopathological analysis) .

Methodological Notes

- Experimental Design : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example: Population: MCF-10F cells; Intervention: E2-3,4-Q exposure; Comparison: Untreated controls; Outcome: DNA adduct density .

- Data Contradictions : Address variability in adduct measurements by standardizing protocols for tissue collection, storage (−80°C), and homogenization (liquid nitrogen snap-freezing) .

- Advanced Tools : Employ redox-cycling inhibitors (e.g., dicoumarol) to distinguish NQO1-dependent vs. -independent quinone detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products